Imidazo[1,2-a]pyridine-2-methanamine, N-(4-chloro-2-methoxyphenyl)-
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Overview
Description
4-Chloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)-2-methoxyaniline is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the imidazo[1,2-a]pyridine moiety in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)-2-methoxyaniline typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.
Methoxylation: The methoxy group at the 2-position can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
N-Methylation: The final step involves the N-methylation of the imidazo[1,2-a]pyridine core using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)-2-methoxyaniline undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
4-Chloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)-2-methoxyaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)-2-methoxyaniline involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s
Properties
Molecular Formula |
C15H14ClN3O |
---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methoxyaniline |
InChI |
InChI=1S/C15H14ClN3O/c1-20-14-8-11(16)5-6-13(14)17-9-12-10-19-7-3-2-4-15(19)18-12/h2-8,10,17H,9H2,1H3 |
InChI Key |
MSFSNPBWTRZDKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)NCC2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
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